
3,4-dihydro-1H-isoquinolin-2-yl(naphthalen-2-yl)methanone
Overview
Description
3,4-Dihydro-1H-isoquinolin-2-yl(naphthalen-2-yl)methanone is a complex organic compound that belongs to the class of isoquinolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(naphthalen-2-yl)methanone typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-isoquinolin-2-yl(naphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline and naphthalene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield iminium salts, while reduction reactions can produce various reduced derivatives of the compound.
Scientific Research Applications
3,4-Dihydro-1H-isoquinolin-2-yl(naphthalen-2-yl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(naphthalen-2-yl)methanone involves its interaction with biological membranes and disruption of membrane systems . The compound targets specific molecular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: This compound shares the isoquinoline core structure and exhibits similar biological activities.
N-Alkylated 3,4-Dihydroisoquinolinones: These derivatives have substituents at the 3-position and are known for their pharmacological properties.
Uniqueness
3,4-Dihydro-1H-isoquinolin-2-yl(naphthalen-2-yl)methanone is unique due to the presence of both isoquinoline and naphthalene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(naphthalen-2-yl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20(18-10-9-15-5-1-3-7-17(15)13-18)21-12-11-16-6-2-4-8-19(16)14-21/h1-10,13H,11-12,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRGJXSAPYBZNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.